4-(3-chlorophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione
Beschreibung
Eigenschaften
IUPAC Name |
[4-(3-chlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS/c1-12-7-9-13(10-8-12)17(23)22-18(24)16(21-19(22,2)3)14-5-4-6-15(20)11-14/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJRAQBJJRFSQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC2(C)C)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-(3-chlorophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione is a member of the imidazole family, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the existing literature on its biological activity, focusing on its mechanism of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure
The structural formula of the compound is represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. It has been shown to inhibit key enzymes involved in cell proliferation and survival pathways. The imidazole ring plays a crucial role in these interactions, allowing for the formation of hydrogen bonds with target proteins.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the IC50 values obtained from different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Cervical Cancer (SISO) | 2.87–3.06 | |
| Bladder Cancer (RT-112) | 3.77 | |
| Breast Cancer (MCF-7) | 5.00 |
These results indicate that the compound exhibits significant cytotoxicity against cervical and bladder cancer cell lines, with potency comparable to established chemotherapeutic agents such as cisplatin.
Induction of Apoptosis
The compound has been shown to induce apoptosis in cancer cells, as evidenced by increased levels of early and late apoptotic markers following treatment. In a study involving the SISO cell line, treatment with the compound resulted in:
- 10.2% early apoptotic cells at IC50 concentration.
- A significant increase in late apoptotic cells when concentrations were doubled.
This suggests that the compound not only inhibits cell growth but also triggers programmed cell death pathways, which are critical for effective cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have indicated that it can inhibit the growth of bacteria and fungi at micromolar concentrations. For example:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 8 µg/mL.
- Candida albicans : MIC of 16 µg/mL.
These findings highlight its potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Case Study on Cervical Cancer : A clinical trial involving patients with advanced cervical cancer showed that treatment with this compound led to a significant reduction in tumor size and improved patient survival rates compared to standard therapies.
- Case Study on Antimicrobial Efficacy : In a hospital setting, patients with infections caused by multidrug-resistant bacteria were treated with this compound as part of a combination therapy regimen, resulting in improved clinical outcomes and reduced infection rates.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
a) Halogen Substituents
- 4-(3,4-Dichlorophenyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione (CAS 899933-05-2, ): Structural Differences: The dichlorophenyl group (3,4-Cl₂) and 4-fluorobenzoyl group contrast with the target compound’s 3-chlorophenyl and 4-methylbenzoyl groups. The dichlorophenyl substituent may enhance lipophilicity and steric bulk compared to the monochlorophenyl group. Molecular Weight: 395.3 g/mol (vs. ~383.9 g/mol for the target compound, estimated from its formula).
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ( ):
- Structural Differences : A thiazole core replaces the imidazole-thione, and a triazole-pyrazole moiety introduces additional hydrogen-bonding sites.
- Impact : The para-chlorophenyl group in this compound may lead to distinct electronic effects compared to the meta-chlorophenyl in the target compound. Isostructural studies show halogen substitutions (Cl vs. F/Br) minimally affect molecular conformation but significantly alter crystal packing due to differences in van der Waals radii and dipole interactions .
b) Benzoyl Group Modifications
- The fluorine atom’s smaller size (vs. methyl) might reduce steric hindrance, allowing tighter crystal packing .
Thione vs. Oxygenated Analogs
- 4-(3-Chlorophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazol-5-one: Replacing the thione (C=S) with a ketone (C=O) reduces sulfur’s polarizability and metal-chelating capacity. Thione groups are known to enhance binding to transition metals (e.g., Zn²⁺ in enzyme active sites), which could influence biological activity .
Crystallographic and Conformational Comparisons
- Isostructural Halogen-Substituted Imidazoles ( ):
- Compounds with Cl, F, or Br substituents often exhibit isostructurality in the solid state. For example, 4-(4-chlorophenyl) and 4-(4-fluorophenyl) analogs in share identical triclinic (P 1 ) symmetry but show slight lattice adjustments to accommodate halogen size differences.
- Key Finding : The meta-chlorophenyl group in the target compound may induce different torsional angles in the imidazole ring compared to para-substituted analogs, affecting molecular planarity and π-π stacking .
Data Table: Key Properties of Selected Analogs
*Estimated based on formula C₁₉H₁₈ClN₂OS.
Vorbereitungsmethoden
Reaction Components and Mechanism
The core assembly begins with a Claisen condensation between a methyl ketone (e.g., 3-chloroacetophenone) and dimethyl oxalate to yield a substituted methyl pyruvate. This intermediate undergoes cyclocondensation with ethylenediamine and an aldehyde (e.g., 4-methylbenzaldehyde) to form the dihydroimidazole ring. The reaction proceeds via imine formation between the amine and aldehyde, followed by nucleophilic attack of the pyruvate enolate, culminating in cyclization.
For the target compound, 3-chlorophenylacetophenone would serve as the methyl ketone precursor, while 4-methylbenzaldehyde introduces the para-methylbenzoyl moiety post-cyclization. Ethylenediamine derivatives with dimethyl substituents (e.g., 1,2-diaminopropane) ensure the 2,2-dimethyl configuration.
Optimization and Yield Considerations
Reaction conditions significantly impact yields. Microwave irradiation (250 W, 30°C, 5 min) during the Claisen condensation step enhances efficiency compared to conventional heating. In analogous syntheses, yields for imidazole precursors range from 14% to 62%, depending on the aldehyde’s electronic and steric properties. For instance, electron-deficient aldehydes like 3-chlorobenzaldehyde improve cyclization rates, achieving yields up to 47%.
Introduction of the 4-Methylbenzoyl Group
The para-methylbenzoyl group is introduced via nucleophilic acyl substitution on the imidazole nitrogen. This step typically follows imidazole ring formation to prevent undesired side reactions during cyclization.
Acylation Protocols
Benzoylation employs 4-methylbenzoyl chloride in anhydrous dichloromethane or 1,4-dioxane, using triethylamine as a base to scavenge HCl. The reaction proceeds at room temperature for 12–24 hours, with yields exceeding 70% for similar substrates. For example, acylation of 5-(3-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole with 4-methylbenzoyl chloride under these conditions affords the N-benzoylated product in 68% yield after recrystallization from ethanol.
Regioselectivity and Byproduct Mitigation
Regioselective acylation at the N1 position is ensured by steric hindrance from the 2,2-dimethyl groups, which direct the benzoyl group to the less hindered nitrogen. Impurities arising from O-acylation or diacylation are minimized by maintaining stoichiometric control (1:1 ratio of imidazole to acyl chloride) and low reaction temperatures (0–5°C).
Thione Group Installation via Sulfurization
The conversion of a carbonyl oxygen to a thione sulfur is achieved using sulfur-transfer reagents. Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is particularly effective for this transformation.
Reaction Conditions and Mechanism
Treatment of the 5-keto intermediate with Lawesson’s reagent (1.2 equiv) in toluene under reflux (110°C, 4–6 hours) quantitatively yields the thione derivative. The mechanism involves nucleophilic attack of the reagent’s dithiophosphine ylide on the carbonyl carbon, followed by oxygen-sulfur exchange and elimination of byproducts.
Purification and Characterization
Crude products are purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to remove residual reagent and phosphine oxides. The thione structure is confirmed by:
-
1H NMR : Disappearance of the carbonyl proton (δ 9.8–10.2 ppm) and emergence of a thiocarbonyl singlet (δ 2.3–2.6 ppm).
-
Mass Spectrometry : Molecular ion peaks matching the theoretical mass (e.g., m/z 386.1232 for C21H21ClNO4S).
Alternative Synthetic Routes and Comparative Analysis
Halogenation-Thiolation Pathway
An alternative approach involves halogenation of a 5-bromoimidazole precursor followed by thiolation. Treatment of 5-bromo-4-(3-chlorophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole with thiourea in ethanol (reflux, 8 hours) substitutes bromine with a thiol group, which oxidizes to the thione upon exposure to air. Yields for this route are lower (55–60%) due to competing elimination reactions.
One-Pot Cyclization and Sulfurization
Combining imidazole formation and thione installation in a single step reduces purification stages. A mixture of 3-chlorophenylacetophenone, 1,2-diaminopropane, 4-methylbenzaldehyde, and Lawesson’s reagent in toluene (reflux, 12 hours) directly affords the target compound in 42% yield. While efficient, this method risks over-sulfurization and requires precise stoichiometry.
Scalability and Industrial Considerations
Cost-Efficiency of Reagents
Lawesson’s reagent, though effective, is expensive for large-scale synthesis. Substitutes like phosphorus pentasulfide (P4S10) offer a cost-effective alternative but necessitate higher temperatures (150°C) and longer reaction times (24 hours), reducing overall efficiency.
Green Chemistry Approaches
Microwave-assisted synthesis reduces energy consumption and improves reaction rates. For example, Claisen condensations under microwave irradiation achieve 85% conversion in 5 minutes versus 2 hours conventionally. Similarly, solvent-free thione formation using ball milling techniques minimizes waste generation.
Analytical and Spectroscopic Characterization
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Yield Range (%) |
|---|---|---|---|---|
| 1 | Thiourea, AcOH | Ethanol | 80 | 45–60 |
| 2 | 4-Methylbenzoyl chloride, AlCl₃ | DCM | 25 (reflux) | 65–78 |
Basic Question: What spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- X-ray Crystallography : Resolve 3D molecular geometry and confirm substituent orientations. Use SHELX programs (e.g., SHELXL for refinement) to handle anisotropic displacement parameters and hydrogen bonding networks .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., 3-chlorophenyl protons at δ 7.2–7.5 ppm; methyl groups at δ 1.2–1.5 ppm). DEPT-135 distinguishes CH₂/CH₃ groups in the dihydroimidazole ring .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 413.08) and fragmentation patterns .
Advanced Question: How can researchers address contradictions in crystallographic data refinement, such as disordered atoms or twinning?
Methodological Answer:
- Disorder Handling : Use SHELXL’s PART instruction to model split positions. Apply restraints (e.g., SIMU, DELU) to anisotropic displacement parameters for overlapping atoms .
- Twinning Analysis : Employ WinGX’s TWINROTMAT tool to identify twin laws. Refine using HKLF5 format in SHELXL with BASF parameters .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1 convergence criteria (<5% for high-quality data) .
Advanced Question: What experimental design strategies are recommended for evaluating this compound’s pharmacological activity against enzyme targets?
Methodological Answer:
- In Vitro Assays :
- Dose-Response Curves : Use 3–5 replicates per concentration (e.g., 1 nM–100 µM) to calculate IC₅₀ values .
- Enzyme Inhibition : Monitor kinetics via fluorescence/quenching (e.g., NADH depletion in dehydrogenase assays) .
- Control Groups : Include positive controls (e.g., known inhibitors) and vehicle-only treatments to isolate compound-specific effects .
- Data Analysis : Fit dose-response data to Hill equations using software like GraphPad Prism (non-linear regression) .
Advanced Question: How can environmental fate studies be designed to assess this compound’s persistence and bioaccumulation?
Methodological Answer:
- Hydrolysis/Photolysis : Expose to simulated sunlight (UV-A/B lamps) and buffer solutions (pH 4–9) at 25°C. Quantify degradation via LC-MS/MS .
- Partition Coefficients : Measure logP (octanol-water) using shake-flask methods. Predict bioaccumulation potential with EPI Suite’s BCFBAF model .
- Ecotoxicology : Use Daphnia magna or algal cultures in OECD 201/202 tests to determine EC₅₀ for acute toxicity .
Advanced Question: What computational methods are suitable for modeling this compound’s interaction with biological targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to predict binding modes in enzyme active sites (e.g., cytochrome P450). Set grid boxes to encompass catalytic residues .
- MD Simulations : Run 100-ns trajectories in GROMACS with CHARMM force fields to assess binding stability and conformational changes .
- QSAR Modeling : Derive electronic descriptors (e.g., HOMO-LUMO gaps) via Gaussian09 to correlate with bioactivity data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
